molecular formula C13H15N3O3 B11051734 ethyl 1-[2-(methylamino)-2-oxoethyl]-1H-indazole-3-carboxylate

ethyl 1-[2-(methylamino)-2-oxoethyl]-1H-indazole-3-carboxylate

Cat. No.: B11051734
M. Wt: 261.28 g/mol
InChI Key: CPAGDDMOUKBBAV-UHFFFAOYSA-N
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Description

Ethyl 1-[2-(methylamino)-2-oxoethyl]-1H-indazole-3-carboxylate is a synthetic compound belonging to the indazole family. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of ethyl 1-[2-(methylamino)-2-oxoethyl]-1H-indazole-3-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the indazole core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the carboxylate group: This step involves the esterification of the indazole core with ethyl chloroformate.

    Addition of the methylamino group: This is typically done through a nucleophilic substitution reaction using methylamine.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability .

Chemical Reactions Analysis

Ethyl 1-[2-(methylamino)-2-oxoethyl]-1H-indazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the methylamino group, using reagents like alkyl halides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohol derivatives .

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It has shown potential in modulating biological pathways, making it a candidate for drug development.

    Medicine: Preliminary studies suggest it may have therapeutic effects, particularly in the treatment of certain diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 1-[2-(methylamino)-2-oxoethyl]-1H-indazole-3-carboxylate involves its interaction with specific molecular targets. It is believed to modulate certain pathways by binding to receptors or enzymes, thereby influencing cellular processes. The exact molecular targets and pathways are still under investigation, but initial studies suggest involvement in pathways related to inflammation and cell proliferation .

Comparison with Similar Compounds

Ethyl 1-[2-(methylamino)-2-oxoethyl]-1H-indazole-3-carboxylate can be compared with other indazole derivatives such as:

    Ethyl 1-[2-(methylamino)-2-oxoethyl]-1H-benzimidazole-3-carboxylate: Similar in structure but with a benzimidazole core.

    Ethyl 1-[2-(methylamino)-2-oxoethyl]-1H-pyrazole-3-carboxylate: Contains a pyrazole core instead of indazole.

The uniqueness of this compound lies in its specific indazole core, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C13H15N3O3

Molecular Weight

261.28 g/mol

IUPAC Name

ethyl 1-[2-(methylamino)-2-oxoethyl]indazole-3-carboxylate

InChI

InChI=1S/C13H15N3O3/c1-3-19-13(18)12-9-6-4-5-7-10(9)16(15-12)8-11(17)14-2/h4-7H,3,8H2,1-2H3,(H,14,17)

InChI Key

CPAGDDMOUKBBAV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C2=CC=CC=C21)CC(=O)NC

Origin of Product

United States

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